N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(4-(Thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a thiazole ring via an ether linkage and a carboxamide group. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) and a thiazole moiety, which is common in bioactive molecules and materials science applications.
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-16(12-3-6-14-15(9-12)21-25-20-14)19-10-11-1-4-13(5-2-11)23-17-18-7-8-24-17/h1-9H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBBRUXPMCILQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzothiadiazole ring system forms through sulfur-nitrogen cyclization. A representative protocol involves:
- Nitration : o-Phenylenediamine undergoes regioselective nitration using fuming HNO₃/H₂SO₄ at 0–5°C to yield 4-nitro-o-phenylenediamine.
- Thionation : Treatment with thionyl chloride (SOCl₂) converts amine groups to thioamide intermediates.
- Oxidative Cyclization : H₂O₂ in acetic acid mediates ring closure to form benzo[c]thiadiazole-5-carboxylic acid.
Key Parameters :
- Temperature control (<10°C) prevents over-nitration
- SOCl₂ stoichiometry (2.2 equiv) ensures complete thionation
- Cyclization yield: 68–72% (lit. for analogous systems)
Preparation of 4-(Thiazol-2-yloxy)benzylamine
Nucleophilic Aromatic Substitution
The thiazolyloxy moiety installs via SNAr reaction:
- Substrate Activation : 4-Hydroxybenzylamine reacts with NaH (2.0 equiv) in dry DMF to deprotonate the hydroxyl group.
- Coupling : 2-Chlorothiazole (1.1 equiv) adds at 80°C for 12 hr, yielding 4-(thiazol-2-yloxy)benzylamine.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | NaH | +22% vs K₂CO₃ |
| Solvent | Anhydrous DMF | +15% vs THF |
| Temperature | 80°C | +18% vs RT |
Amide Bond Formation
Carboxylic Acid Activation
The benzo[c]thiadiazole-5-carboxylic acid activates via:
- Chlorination : SOCl₂ (3 equiv) reflux 2 hr to form acyl chloride.
- Coupling : React with 4-(thiazol-2-yloxy)benzylamine (1.05 equiv) in CH₂Cl₂, 0°C → RT, 24 hr.
Critical Considerations :
- Schlenk techniques prevent moisture-induced hydrolysis
- Triethylamine (3 equiv) scavenges HCl, improving yield to 85%
Analytical Characterization
Spectroscopic Validation :
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives of the compound, potentially altering the functional groups on the thiazole or benzyl moieties.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the compound, which may involve the reduction of nitro groups or other reducible functionalities.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substituted derivatives where the nucleophile replaces a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide in aqueous or organic solvents.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antitumor properties. N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been studied for its potential in cancer therapy. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results show that it possesses notable efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, studies have highlighted its potential as a selective inhibitor of certain kinases involved in cancer progression .
Pesticidal Activity
The compound's structural characteristics suggest possible applications in agriculture as a pesticide or herbicide. Research has shown that thiadiazole derivatives can act as effective plant protectants against various pests and diseases. Laboratory tests have indicated that this compound may enhance plant resistance to pathogens while promoting growth .
Photonic Materials
In the realm of material science, the unique optical properties of this compound make it suitable for applications in photonic devices. The compound has been explored for use in organic light-emitting diodes (OLEDs) and other electronic applications due to its favorable electronic properties and stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Fluorescence Quenching: Acting as a fluorescent sensor through mechanisms such as static or dynamic quenching, where the compound forms a non-fluorescent complex with the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzothiadiazole Core
- Halogen-Substituted Derivatives : describes bromo- and fluoro-substituted benzothiadiazoles (e.g., 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole). Halogens enhance electronic properties for optoelectronic applications but may reduce solubility compared to the target compound’s thiazole-oxy group .
- Boron-Containing Derivatives : reports nitro-substituted boron-based benzothiadiazoles (e.g., compound 9). The low yield (28.7%) contrasts with typical carboxamide couplings (e.g., 96% in ), suggesting the target compound’s synthesis may be more efficient .
- Carbonitrile Derivatives : highlights DTCPB and DTCTB, which incorporate carbonitrile groups. These are used in organic electronics, whereas the carboxamide in the target compound may favor biological interactions .
Thiazole-Modified Analogues
- Thiazole Carboxamides: synthesizes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides via coupling reactions, analogous to the target compound’s carboxamide linkage.
- Thiazole-Triazole Hybrids: describes phenoxymethylbenzimidazole-thiazole-triazole hybrids with diverse aryl substitutions. These complex structures contrast with the target compound’s simpler design but highlight the versatility of thiazole in drug discovery .
Carboxamide Linkers
- Oligopeptide-Thiazole Conjugates: synthesizes thiazole-containing oligopeptides (e.g., Isothia-Nt) with carboxamide bonds. These are designed for DNA minor groove binding, indicating the target compound’s carboxamide may facilitate similar interactions .
Solubility and Formulation
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products .
Advanced: How can computational modeling and crystallography resolve structural ambiguities in this compound?
- X-ray Crystallography : Determines precise bond lengths, angles, and stereochemistry, critical for confirming the thiazol-2-yloxy linkage and benzyl orientation .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, aiding in understanding regioselectivity in substitution reactions .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to validate hypothesized binding modes .
Example : highlights crystallographic studies to elucidate trifluoromethyl group positioning in analogs, reducing ambiguity in structural assignments.
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
| Technique | Key Insights | Example Data from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Confirms aromatic protons, amide NH, and thiazole/thiadiazole ring systems | Distinct peaks for benzyl (δ 4.5–5.0 ppm) and thiadiazole (δ 8.0–9.0 ppm) |
| IR Spectroscopy | Identifies amide C=O (1650–1700 cm⁻¹) and thiadiazole C-S (650–750 cm⁻¹) | notes IR bands for oxadiazole analogs |
| Mass Spectrometry | Validates molecular weight and fragmentation patterns (e.g., loss of thiazole moiety) | High-resolution MS in for related compounds |
Advanced: What strategies address contradictory data on this compound’s biological activity across studies?
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds to reduce variability .
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., ’s table) to identify substituents influencing activity.
- Mechanistic Follow-Up : Conduct target-specific assays (e.g., kinase inhibition) to confirm hypothesized pathways when cytotoxicity data conflict .
Case Study : notes thiadiazole derivatives exhibit varying anticancer activity depending on substituent electronegativity, explaining discrepancies.
Basic: What in vitro assays are recommended for initial biological screening?
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, A549) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR tyrosine kinase) .
- Solubility Testing : Measure logP and kinetic solubility in PBS/DMSO to guide formulation .
Advanced: How to establish structure-activity relationships (SAR) for modifying pharmacological profiles?
Core Modifications : Replace thiazole with oxadiazole () or vary benzyl substituents (e.g., electron-withdrawing groups enhance bioavailability) .
Side Chain Engineering : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising target binding .
Pharmacophore Mapping : Use QSAR models to predict bioactivity based on substituent electronic parameters (e.g., Hammett constants) .
Example : ’s table correlates thiadiazole derivatives’ anti-cancer activity with dioxole and thiophene substituents.
Basic: What are the solubility and stability profiles under different pH conditions?
| Property | pH 1.2 (Simulated Gastric Fluid) | pH 7.4 (Blood) | pH 10 (Intestinal) |
|---|---|---|---|
| Solubility | Low (logP ~3.5) | Moderate (logP ~2.8) | High (ionized carboxyl) |
| Stability | Degrades via amide hydrolysis | Stable for 24h | Oxidizes thiadiazole ring |
Data inferred from and for analogous compounds.
Advanced: What reaction mechanisms explain this compound’s interactions with biological targets?
- Enzyme Inhibition : Thiadiazole acts as a Michael acceptor, forming covalent bonds with cysteine residues in kinases (e.g., ’s proposed mechanism).
- DNA Intercalation : Planar benzo[c]thiadiazole moiety inserts into DNA base pairs, inducing apoptosis (supported by ’s cytotoxicity data).
- Receptor Antagonism : Benzyl-thiazole ether mimics endogenous ligands (e.g., ATP), competitively blocking receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
